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Introduction

Bis(dimethylamino-2-propoxy)copper(ll), also known as Cu(dmap)z, is a copper(ll)
coordination complex that has garnered attention as a precursor for the deposition of thin films
for electronic applications.[1] While not directly employed as an active organic electronic
material itself, it is a valuable precursor for creating inorganic thin films, such as copper(l) oxide
(Cuz20), which can be integrated into organic electronic devices.[2][3][4][5] Cuz20 is a p-type
semiconductor and is a promising candidate for hole transport layers (HTLs) in devices like
perovskite solar cells and organic light-emitting diodes (OLEDS).[6][7][8]

This document provides detailed application notes and experimental protocols for the use of
Bis(dimethylamino-2-propoxy)copper(ll) as a precursor for the atomic layer deposition (ALD)
of Cuz20 thin films for organic electronic applications.

Physicochemical Properties of Bis(dimethylamino-
2-propoxy)copper(ll)

A summary of the key physicochemical properties of Bis(dimethylamino-2-
propoxy)copper(ll) is presented in Table 1. This information is critical for its handling and use
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as a precursor in deposition systems.

Property Value Reference
Cu(dmap)z, Bis[1-

Synonyms (dimethylamino)-2- [1]
propanolato]copper

CAS Number 185827-91-2 [1]

Molecular Formula C10H24CuNz202 [9][10]

Molecular Weight 267.86 g/mol [1]

Appearance Dark purple crystals [1]

Purity min. 97% [11]
Store in a dry, inert

Storage environment due to air and [1]

moisture sensitivity.

Application in Organic Electronics: Precursor for
Copper(l) Oxide Hole Transport Layers

The primary application of Bis(dimethylamino-2-propoxy)copper(ll) in the context of organic

electronics is as a precursor for the atomic layer deposition (ALD) of high-quality copper(l)

oxide (Cu20) thin films.[2][3][4][5] Cuz0 is an attractive material for a hole transport layer (HTL)

due to its p-type conductivity, high hole mobility, and suitable energy levels for efficient hole

injection and transport from the active layer of a device to the anode.[6][7][8]

Atomic Layer Deposition of Cuz20

ALD is a thin film deposition technique that allows for precise control over film thickness and

uniformity at the atomic level. The use of Bis(dimethylamino-2-propoxy)copper(ll) as the

copper precursor with water as the co-reactant enables the deposition of Cuz0 films at

relatively low temperatures.[2][3][4][5]
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A summary of the ALD process parameters for depositing Cu20 using Cu(dmap): is provided in
Table 2.

Parameter Value Reference

Bis(dimethylamino-2-

Precursor propoxy)copper(Il) [21[31[41151[12]
(Cu(dmap)2)

Co-reactant Water (H20) [2][3][41[5][12]

Deposition Temperature Range 110 - 175 °C [21[31[41[5]

Precursor Temperature 100 °C [12]

Growth Rate per Cycle 0.12+0.02 A [21[31141[5]

Properties of ALD-Deposited Cuz20 Films

The properties of the resulting Cuz20 films are critical for their performance as an HTL. Key
properties are summarized in Table 3.

Property Value/Observation Reference

N Cu(l) oxide (Cu20) confirmed
Composition [21[31[4]1[5]
by XPS

o X-ray amorphous for thin films
Crystallinity (=5 nm) [3]
~5 nm

Thin films (~5 nm) oxidize to
Cu(ll) upon air exposure.

Air Stability Capping with a protective layer  [3][12]
like Al203 can prevent

oxidation.

~2.1- 2.6 eV (for Cu20 in
Band Gap [13]
general)

Conductivity Type p-type (for Cuz0 in general) [13][14]
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Experimental Protocols
Protocol for Atomic Layer Deposition of Cuz20 Thin Films

This protocol describes the deposition of a Cu20 thin film using a commercial ALD reactor.

Materials and Equipment:

Bis(dimethylamino-2-propoxy)copper(ll) (min. 97%)

Deionized water (18 MQ-cm)

Nitrogen gas (UHP grade)

Substrates (e.g., ITO-coated glass, silicon wafers)

Atomic Layer Deposition (ALD) reactor

Quartz crystal microbalance (QCM) for in-situ growth monitoring
Procedure:
e Substrate Preparation:

o Clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent,
deionized water, acetone, isopropanol) for 15 minutes each.

o Dry the substrates with a stream of nitrogen gas.

o Perform an oxygen plasma treatment or a UV-ozone treatment to create a hydrophilic
surface.

e Precursor and Reactor Setup:

o Load the Bis(dimethylamino-2-propoxy)copper(ll) precursor into a stainless-steel
bubbler and heat to 100 °C.[12]

o Load the deionized water into another precursor container and maintain it at room
temperature.
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o Install the substrates into the ALD reactor chamber.
o Heat the reactor to the desired deposition temperature (e.g., 150 °C).

o Maintain a constant flow of nitrogen carrier gas (e.g., 20 sccm).

e ALD Cycle:
o The ALD cycle for Cu20 deposition consists of four steps:

1. Cu(dmap)z Pulse: Pulse the vapor of Bis(dimethylamino-2-propoxy)copper(ll) into
the reactor chamber for a set time (e.g., 1 second).

2. Nitrogen Purge: Purge the chamber with nitrogen gas to remove any unreacted
precursor and byproducts (e.g., 30 seconds).

3. Water Pulse: Pulse water vapor into the chamber (e.g., 1 second).

4. Nitrogen Purge: Purge the chamber with nitrogen gas to remove unreacted water and
byproducts (e.g., 30 seconds).

e Film Deposition:

o Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be
monitored in-situ using a QCM. For a 10 nm film, approximately 83 cycles would be
required (based on a 0.12 A/cycle growth rate).

e Post-Deposition:
o After the deposition is complete, cool down the reactor under a nitrogen atmosphere.
o Remove the substrates from the reactor.

o If required, deposit a protective capping layer (e.g., Al203 by ALD) immediately to prevent
oxidation of the Cuz0 film.

Workflow for Fabrication of a Perovskite Solar Cell with
a Cuz20 HTL
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This workflow outlines the general steps for fabricating a perovskite solar cell using a Cuz0
HTL deposited via ALD from the Bis(dimethylamino-2-propoxy)copper(ll) precursor.

Device Fabrication Workflow

1. Substrate Cleaning
(ITO-coated glass)

2. Cu20 HTL Deposition

(ALD with Cu(dmap)2)

3. Perovskite Active Layer Deposition
(e.g., Spin-coating)

4. Electron Transport Layer Deposition
(e.g., PCBM)

5. Top Electrode Deposition
(e.g., Thermal Evaporation of Ag)

6. Device Encapsulation and Testing

Click to download full resolution via product page

Workflow for Perovskite Solar Cell Fabrication.

Signaling Pathways and Logical Relationships
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The logical relationship in the application of Bis(dimethylamino-2-propoxy)copper(ll) for
organic electronics is a precursor-to-film-to-device pathway. This is illustrated in the following

diagram.

Material Synthesis and Device Integration

Organic Electronic Device
(.g.. Perovskite Solar Cell)

Hole Transport Layer (HTL)

Bis(dimethylamino-2-propoxy)copper(ll) Atomic Layer Deposition (ALD) Copper(1) Oxide (Cu20) Thin Film
(Cu(dmap)2) (p-type semiconductor)

+Water (H20)

Click to download full resolution via product page
Logical pathway from precursor to device.

Conclusion

Bis(dimethylamino-2-propoxy)copper(ll) is a key precursor for the deposition of Cuz20 thin
films via atomic layer deposition. These films have significant potential for application as hole
transport layers in a variety of organic electronic devices. The protocols and data presented in
these notes provide a foundation for researchers to explore the integration of this material into
next-generation organic electronics. Careful control over the deposition process and post-
deposition handling is crucial to achieve high-performance devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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